![molecular formula C16H16F3N5O2S B2537700 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034318-31-3](/img/structure/B2537700.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

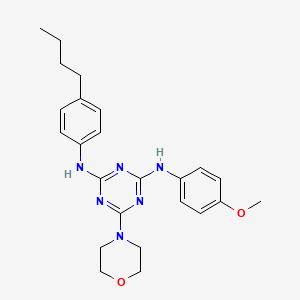

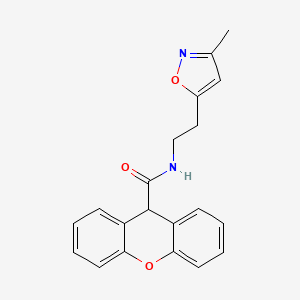

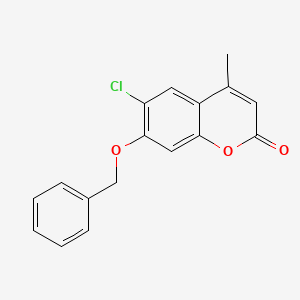

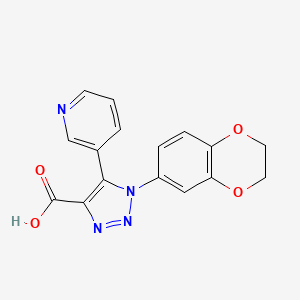

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic molecule that is likely to possess biological activity given the presence of a triazolopyrimidine core, which is a common feature in various pharmacologically active compounds. The triazolopyrimidine moiety is known to interact with biological targets such as sodium channels and has been explored for its potential in treating conditions like pain and microbial infections .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves cyclization reactions and the formation of fused heterocycles to improve physicochemical properties such as lipophilicity. For instance, the synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides involved starting with an acyl sulfonamide and rationalizing that cyclization would yield compounds with better drug-like properties . Another approach for synthesizing triazolopyrimidine derivatives includes the reaction of thiol derivatives with chloromethylated heterocycles, as seen in the synthesis of 1,2,4-triazolo[1,5-a]pyridine sulfonamides .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a fused heterocyclic system that can form stable crystal structures through hydrogen bonding and π-stacking interactions, as observed in the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These interactions are crucial for the stability and bioavailability of the compounds.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation with primary amines, to yield a diverse range of compounds with potential therapeutic applications. For example, the synthesis of chronic renal disease agents involved the regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate followed by condensation with primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The presence of sulfonamide groups can enhance solubility and metabolic stability, which are important factors for the development of pharmacologically active compounds. The optimization of these properties is crucial for the efficacy and safety of the compounds, as demonstrated by the lead compounds in the study of NaV1.7 inhibitors, which showed excellent potency and good in vitro metabolic stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing derivatives of 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides, which are related to the specified compound. These methods involve condensation reactions and have been explored for their straightforward synthesis routes, providing insight into the chemical properties and potential applications of these compounds in scientific research (Shvets et al., 2020).

Biological and Herbicidal Activity

The compound and its related derivatives have been investigated for their biological activities, including their role as potent and selective serotonin 5-HT6 receptor antagonists, which could have implications for the development of new therapeutic agents (Ivachtchenko et al., 2010). Additionally, the synthesis of triazolopyrimidinesulfonamide derivatives has been evaluated for herbicidal activities, indicating potential applications in agricultural chemistry (Ren et al., 2000).

Analgesic and Anti-inflammatory Evaluation

Research into fused heterocyclic ring systems incorporating the phenylsulfonyl moiety, similar to the compound , has shown significant analgesic and anti-inflammatory activities. This research highlights the potential of these compounds in the development of new pain relief and anti-inflammatory drugs (Shaaban et al., 2008).

Insecticidal Agents

Studies have also focused on the synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives, including triazolo[1,5-a]pyrimidine derivatives, as potential insecticidal agents against various pests. This research opens up possibilities for the development of new insecticides that are effective at low application rates (Soliman et al., 2020).

Environmental and Agricultural Implications

The environmental degradation and agricultural implications of these compounds have been examined, providing valuable information for assessing their impact on ecosystems and their suitability for use in crop protection (Chen et al., 2009).

Eigenschaften

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O2S/c17-16(18,19)14-5-3-12(4-6-14)10-27(25,26)23-7-1-2-13-8-20-15-21-11-22-24(15)9-13/h3-6,8-9,11,23H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWYENFUUUHHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)

![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)